
Cyclobutyrol
Vue d'ensemble
Description
Cyclobutyrol est un acide monocarboxylique hydroxylé de formule chimique C10H18O3 . Il est caractérisé par un groupe hydroxyle géminal à un groupe 1-carboxypropyle sur un cycle cyclohexane . This compound est principalement utilisé comme cholérétique dans la thérapie biliaire, où il inhibe la sécrétion lipidique biliaire .
Applications De Recherche Scientifique
Pharmacological Properties
Cyclobutyrol is primarily recognized as a choleretic agent, meaning it promotes the secretion of bile from the liver. Its unique mechanism of action involves the inhibition of biliary cholesterol and phospholipid secretion while not affecting bile acid secretion. This property makes it an interesting candidate for studying lipid metabolism and liver function.
2.1. Cholestasis Management
This compound has been investigated for its potential use in managing cholestasis, a condition characterized by impaired bile flow. Its ability to selectively reduce biliary lipid secretion while maintaining bile acid levels may help alleviate symptoms associated with cholestasis .
2.2. Neurological Disorders
Emerging research suggests that this compound may have applications in treating anxiety, depression, and certain neurological disorders due to its pharmacodynamic properties. Further studies are needed to explore these potential therapeutic avenues comprehensively .
3.1. In Vivo Studies
- A study involving isolated perfused rat livers indicated that this compound administration resulted in a rapid decline in biliary cholesterol and phospholipid outputs, achieving maximal effects within 20 minutes post-administration . The study highlighted that the inhibition of these lipids was more pronounced at lower bile acid secretion rates.
3.2. Long-term Effects
Another notable study evaluated the long-term effects of this compound on rats subjected to high-cholesterol diets. While the compound's efficacy was observed to be slightly diminished under these conditions, it still significantly reduced biliary lipid outputs compared to control groups .
Data Tables
Study | Dosage | Effect on Cholesterol | Effect on Phospholipids | Bile Acid Secretion |
---|---|---|---|---|
Monte et al., 1988 | 0.72 mmol/kg | Decreased by 75% | Decreased by 65% | No significant change |
Synapse Study 2024 | 0.40 - 2.16 mmol/kg | Dose-dependent reduction | Dose-dependent reduction | No significant change |
Mécanisme D'action
Target of Action
Cyclobutyrol is primarily used in bile therapy . It is a choleretic agent, which means it increases the volume of secretion of bile from the liver and thus aids in the digestion process .
Mode of Action
It is known to inhibit biliary lipids secretion . This suggests that this compound interacts with its targets in such a way that it reduces the secretion of cholesterol and phospholipids in the bile .
Biochemical Pathways
It is known that this compound affects the secretion of biliary lipids, which could imply an influence on lipid metabolism pathways .
Result of Action
The primary result of this compound’s action is an increase in bile secretion (choleresis) and a decrease in biliary lipids secretion . This can aid in digestion and potentially influence the metabolism of lipids in the body .
Action Environment
It is generally understood that factors such as diet, lifestyle, and exposure to other drugs or environmental chemicals can influence the action and efficacy of many drugs .
Analyse Biochimique
Biochemical Properties
Cyclobutyrol plays a significant role in biochemical reactions, particularly in the liver. It interacts with enzymes and proteins involved in bile production and lipid secretion
Cellular Effects
This compound has profound effects on various types of cells, especially hepatocytes, the primary cell type in the liver. It influences cell function by modulating bile production and lipid secretion
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a choleretic agent. It exerts its effects at the molecular level by interacting with certain biomolecules involved in bile production and lipid secretion
Metabolic Pathways
This compound is involved in the metabolic pathways related to bile production and lipid secretion It likely interacts with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Cyclobutyrol peut être synthétisé par diverses méthodes de synthèse organique. Une approche courante implique la réaction de la cyclohexanone avec l'acide butyrique en présence d'un catalyseur approprié. La réaction nécessite généralement des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité.
Méthodes de Production Industrielle : Dans les milieux industriels, this compound est produit par un processus de synthèse en plusieurs étapes. Le processus commence par la préparation de la cyclohexanone, suivie de sa réaction avec l'acide butyrique dans des conditions optimisées. Le produit final est purifié en utilisant des techniques telles que la distillation et la recristallisation pour atteindre la pureté et le rendement souhaités .
Analyse Des Réactions Chimiques
Types de Réactions : Cyclobutyrol subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en ses alcools correspondants.
Substitution : this compound peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les nucléophiles dans des conditions spécifiques.
Principaux Produits Formés :
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés cyclohexane substitués.
Comparaison Avec Des Composés Similaires
Cyclobutyrol appartient à la classe des composés organiques connus sous le nom de cyclohexanols. Des composés similaires incluent :
Cyclohexanol : Un alcool simple avec un cycle cyclohexane.
Cyclohexanone : Un dérivé cétonique du cyclohexanol.
Acide cyclohexanacétique : Un dérivé acide carboxylique du cyclohexane.
Unicité : this compound est unique en raison de sa structure spécifique, qui comprend un groupe hydroxyle et un groupe carboxypropyle sur un cycle cyclohexane. Cette structure unique contribue à son activité cholérétique spécifique et à sa capacité à inhiber la sécrétion lipidique biliaire .
Activité Biologique
Cyclobutyrol (CB) is a synthetic compound recognized primarily for its choleretic properties , which enhance bile production and secretion. This compound has garnered interest in the context of liver health, particularly for its role in managing conditions related to bile acid metabolism. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological interactions, and potential therapeutic applications.
This compound's primary biological activity is its choleretic effect, which facilitates increased bile production. The exact mechanism by which CB operates remains partially understood but is believed to involve several pathways related to liver function and lipid homeostasis.
- Choleretic Effect : this compound promotes the secretion of bile from the liver, which is essential for the digestion and absorption of dietary fats.
- Inhibition of Biliary Lipid Secretion : CB has been shown to inhibit the secretion of biliary lipids, such as cholesterol and phospholipids, without affecting bile acid secretion. This unique property may be beneficial in treating cholestasis and other hepatic disorders where bile flow is impaired .
Study Findings
Research conducted using isolated perfused rat livers has demonstrated that administration of this compound results in significant inhibition of biliary cholesterol and phospholipid outputs. Key findings from these studies include:
- At low infusion rates (450 nmol/min), this compound decreased biliary phospholipid output by approximately 65% and cholesterol output by 75%.
- At higher infusion rates (1350 nmol/min), the inhibition was less pronounced, suggesting a dose-dependent effect on lipid secretion .
Pharmacological Interactions
This compound has been observed to interact positively with various pharmacological agents, enhancing or modifying their effects. Notably:
- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Positive interactions with NSAIDs such as ibuprofen and naproxen have been reported, indicating potential combinatory therapeutic strategies that address both pain management and liver health .
Comparative Analysis with Similar Compounds
The following table compares this compound with other compounds that influence bile production or lipid metabolism:
Compound | Structure Type | Primary Action | Unique Feature |
---|---|---|---|
This compound | Cyclobutane | Choleretic agent | Inhibits biliary lipid secretion |
Ursodeoxycholic Acid | Bile Acid | Choleretic and cytoprotective | Protects liver cells from damage |
Chenodeoxycholic Acid | Bile Acid | Choleretic | Involved in cholesterol metabolism |
Fenofibrate | Fibric Acid | Lowers triglycerides | Primarily affects lipid profiles |
This compound's unique cyclobutane structure differentiates it from traditional bile acids and fibric acids, allowing for distinct mechanisms of action in promoting bile flow and managing lipid levels .
Propriétés
IUPAC Name |
2-(1-hydroxycyclohexyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVFTEMPSCMWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1130-23-0 (hydrochloride salt) | |
Record name | Cyclobutyrol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00862084 | |
Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512-16-3 | |
Record name | α-Ethyl-1-hydroxycyclohexaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyrol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutyrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13493 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutyrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOBUTYROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T4L120N6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Cyclobutyrol's choleretic effect?
A1: this compound induces choleresis, an increase in bile flow, primarily through a bile acid-independent mechanism. [, ] This means its effect on bile flow is not directly related to stimulating bile acid secretion. Research suggests its choleretic action is related to its pharmacokinetic properties and how it is excreted from the liver. []
Q2: How does this compound affect the secretion of different components of bile?
A2: While this compound increases overall bile flow, it selectively reduces the secretion of biliary lipids, specifically cholesterol and phospholipids. [, , ] Interestingly, it does not significantly modify bile acid secretion. [] This uncoupling effect on lipid secretion is a key characteristic of this compound's action.
Q3: Where in the liver does this compound exert its effects on biliary lipid secretion?
A3: Studies using isolated perfused rat livers suggest that this compound likely acts at the level of the canalicular membrane, which is the site of bile formation. [] It appears to interfere with the processes involved in the transport of cholesterol and phospholipids into the bile canaliculi without affecting bile acid secretion or intracellular vesicular transport. []
Q4: Are there any known structural analogs of this compound that exhibit similar effects on biliary lipid secretion?
A4: While the provided research focuses specifically on this compound, it mentions that "a number of organic anions are known to decrease biliary secretion of cholesterol and phospholipid without affecting bile acid secretion." [] This suggests that structural modifications of this compound or exploration of other organic anions could lead to the discovery of compounds with similar or even enhanced properties.
Q5: What are the potential implications of this compound's selective effects on biliary lipid secretion?
A5: By decreasing biliary cholesterol and phospholipid secretion without affecting bile acids, this compound administration leads to a statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios and in the lithogenic index of the bile. [] This modification of bile composition could be of interest for conditions where altering the balance of biliary lipids is therapeutically relevant, such as in gallstone prevention.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.